molecular formula C12H18N2O3 B13986838 Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate CAS No. 1429422-00-3

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate

Cat. No.: B13986838
CAS No.: 1429422-00-3
M. Wt: 238.28 g/mol
InChI Key: BXOXHHNEVLJYIT-UHFFFAOYSA-N
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Description

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H18N2O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group and a hydroxyethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate typically involves the reaction of 4-(1-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1429422-00-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[4-(1-hydroxyethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16)

InChI Key

BXOXHHNEVLJYIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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